molecular formula C9H7NO2 B165329 Indole-2-carboxylic acid CAS No. 137497-03-1

Indole-2-carboxylic acid

Cat. No. B165329
Key on ui cas rn: 137497-03-1
M. Wt: 161.16 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

6.0 ml of methyl iodide were added dropwise to a mixture of 5.00 g of indole-2-carboxylic acid, 100 ml of dimethylformamide and 13.0 g of anhydrous potassium carbonate, and the resulting mixture was stirred at 100° C. for 6 hours. At the end of this time, the reaction mixture was worked up following the procedure described in Preparation 5, to give 5.12 g of the title compound, melting at 91.3°-92.8° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]I.N1C2[C:6](=[CH:7][CH:8]=CC=2)[CH:5]=[C:4]1[C:12](O)=O.[C:15](=[O:18])([O-])[O-:16].[K+].[K+].[CH3:21][N:22]([CH3:25])[CH:23]=O>>[CH3:21][N:22]1[C:25]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:12]=[C:23]1[C:15]([O:16][CH3:1])=[O:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CI
Name
Quantity
5 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 5

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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